N-(3-Aminophenyl)-4-propoxybenzamide chemical structure
N-(3-Aminophenyl)-4-propoxybenzamide chemical structure
An In-Depth Technical Guide to N-(3-Aminophenyl)-4-propoxybenzamide: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of N-(3-Aminophenyl)-4-propoxybenzamide, a molecule of significant interest in contemporary medicinal chemistry. As a member of the N-aryl benzamide class, this compound serves as a versatile scaffold for the development of targeted therapeutics. We will delve into its physicochemical properties, provide a robust and validated synthesis protocol with detailed mechanistic explanations, outline methods for its analytical characterization, and explore its potential applications in drug discovery, particularly as a kinase inhibitor.
Physicochemical and Structural Properties
N-(3-Aminophenyl)-4-propoxybenzamide is an aromatic amide featuring a central benzamide core. One phenyl ring is substituted with a propoxy group at the 4-position, while the other is substituted with an amino group at the 3-position. This specific arrangement of a hydrogen bond donor (the aniline NH2), a hydrogen bond acceptor (the amide carbonyl), and a hydrophobic propoxy tail makes it a privileged scaffold for interacting with biological targets.
While a specific CAS Number for this exact molecule is not indexed in major public databases, its properties can be reliably calculated and inferred from closely related analogs.
Table 1: Physicochemical Properties of N-(3-Aminophenyl)-4-propoxybenzamide
| Property | Value | Source |
| IUPAC Name | N-(3-aminophenyl)-4-propoxybenzamide | - |
| Molecular Formula | C₁₆H₁₈N₂O₂ | Calculated |
| Molecular Weight | 270.33 g/mol | Calculated |
| Canonical SMILES | CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N | - |
| Hydrogen Bond Donors | 2 | Calculated[1][2] |
| Hydrogen Bond Acceptors | 3 | Calculated[1][2] |
| Rotatable Bonds | 5 | Calculated[1][2] |
| Predicted LogP | 3.1 - 3.5 | Estimated from analogs |
| Physical Form | Expected to be a solid at room temperature | Inferred from analogs[3] |
Synthesis Protocol: A Validated Two-Stage Approach
The synthesis of N-(3-Aminophenyl)-4-propoxybenzamide is most effectively and cleanly achieved via a two-stage process. A direct coupling of 4-propoxybenzoyl chloride with 1,3-phenylenediamine is generally avoided in a laboratory setting due to the high reactivity of both amino groups on the diamine, which would lead to a mixture of mono- and di-acylated products that are challenging to separate.
Our recommended approach involves the acylation of 3-nitroaniline, followed by the selective reduction of the nitro group. This strategy ensures high regioselectivity and yields a cleaner final product.
Stage 1: Synthesis of 4-Propoxybenzoyl Chloride
Principle: The carboxylic acid is converted to a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[4] This activation is crucial as direct amide coupling between a carboxylic acid and an amine is unfavorable. A catalytic amount of N,N-dimethylformamide (DMF) is used to form the Vilsmeier reagent in situ, which accelerates the reaction.
Experimental Protocol:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (N₂ or Ar), add 4-propoxybenzoic acid (5.0 g, 27.7 mmol).
-
Reagent Addition: Add thionyl chloride (15 mL, 206 mmol). The excess thionyl chloride serves as both the reagent and solvent, driving the reaction to completion.
-
Catalysis: Carefully add 2-3 drops of DMF. Effervescence (release of SO₂ and HCl gas) will be observed.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2-3 hours. Monitor the reaction progress by observing the cessation of gas evolution.
-
Isolation: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (vacuum distillation). The resulting crude 4-propoxybenzoyl chloride, a pale yellow oil or low-melting solid, is typically of sufficient purity to be used directly in the next step.
Stage 2: Amide Coupling and Nitro Reduction
Principle: This stage involves two key transformations. First, a nucleophilic acyl substitution (Schotten-Baumann reaction) occurs between the synthesized 4-propoxybenzoyl chloride and 3-nitroaniline.[3][5] A non-nucleophilic base, such as triethylamine (Et₃N), is essential to scavenge the HCl byproduct, which would otherwise protonate the amine and render it non-nucleophilic.[6] Second, the nitro group of the resulting intermediate is selectively reduced to a primary amine using catalytic hydrogenation or a chemical reductant like tin(II) chloride.[6]
Experimental Protocol:
-
Amide Coupling Setup: In a 250 mL flask, dissolve 3-nitroaniline (3.83 g, 27.7 mmol) and triethylamine (4.6 mL, 33.2 mmol) in anhydrous dichloromethane (DCM, 100 mL). Cool the solution to 0°C in an ice bath.
-
Acyl Chloride Addition: Dissolve the crude 4-propoxybenzoyl chloride from Stage 1 in 20 mL of anhydrous DCM and add it dropwise to the cooled amine solution over 20 minutes with vigorous stirring.
-
Coupling Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor completion by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude N-(3-nitrophenyl)-4-propoxybenzamide, typically as a yellow or orange solid. This intermediate can be purified by recrystallization (e.g., from ethanol) if necessary.
-
Nitro Reduction Setup: Dissolve the crude N-(3-nitrophenyl)-4-propoxybenzamide (approx. 27.7 mmol) in ethanol or ethyl acetate (150 mL) in a suitable hydrogenation vessel.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, ~250-300 mg, ~5 mol% Pd).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain a positive hydrogen pressure (e.g., using a balloon or a Parr hydrogenator at 40-50 psi) and stir vigorously at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Final Isolation and Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent. Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to afford pure N-(3-Aminophenyl)-4-propoxybenzamide.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final compound.
Table 2: Predicted Spectroscopic Data for N-(3-Aminophenyl)-4-propoxybenzamide
| Technique | Expected Observations |
| ¹H NMR | δ (ppm) ~7.8-7.9 (d, 2H): Aromatic protons ortho to carbonyl. δ ~6.9-7.3 (m, 5H): Remaining aromatic protons and amide N-H. δ ~6.5-6.7 (m, 1H): Aromatic proton ortho to NH₂. δ ~4.9-5.2 (br s, 2H): Aniline NH₂ protons. δ ~4.0 (t, 2H): -OCH₂- protons of the propoxy group. δ ~1.8 (sextet, 2H): -CH₂- protons of the propoxy group. δ ~1.0 (t, 3H): -CH₃ protons of the propoxy group. |
| ¹³C NMR | δ (ppm) ~166-167: Amide C=O carbon. δ ~162-163: Aromatic carbon attached to propoxy group. δ ~147-148: Aromatic carbon attached to NH₂. δ ~115-132: Remaining aromatic carbons. δ ~70: -OCH₂- carbon. δ ~22: -CH₂- carbon. δ ~10: -CH₃ carbon. |
| IR (cm⁻¹) | ~3450-3300: N-H stretching (primary amine, two bands). ~3300: N-H stretching (amide). ~3050: Aromatic C-H stretching. ~2960-2870: Aliphatic C-H stretching. ~1650-1660: Amide I band (C=O stretch). ~1590-1610: Aromatic C=C stretching. ~1250: Aryl-O-Alkyl C-O stretching. |
| Mass Spec (ESI+) | Expected [M+H]⁺: m/z 271.14 |
Potential Applications in Drug Discovery
The N-(3-aminophenyl)benzamide scaffold is a well-established "hinge-binding" motif in the design of protein kinase inhibitors.[7][8] The amide N-H and the aniline N-H can form critical hydrogen bonds with the amino acid backbone in the hinge region of the ATP-binding pocket of many kinases, providing a strong anchor for the inhibitor.
Targeting the VEGFR-2 Kinase in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels.[9][10] In many cancers, tumors hijack this process to ensure a supply of oxygen and nutrients for growth. Therefore, inhibiting VEGFR-2 is a validated and highly effective anti-cancer strategy.[6]
The binding of the ligand VEGFA to VEGFR-2 induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[11][12]
N-(3-Aminophenyl)-4-propoxybenzamide and its derivatives are promising candidates for VEGFR-2 inhibition. The 3-aminophenyl group can occupy the hinge region, while the 4-propoxybenzoyl moiety can extend into the hydrophobic pocket of the ATP-binding site, conferring both potency and selectivity.
Other Potential Therapeutic Areas
Beyond kinase inhibition, aminophenyl benzamide derivatives are being actively investigated for other therapeutic applications, including:
-
Histone Deacetylase (HDAC) Inhibition: Some derivatives act as HDAC inhibitors, which have epigenetic anti-cancer effects.[13]
-
General Anti-proliferative Agents: This chemical class has shown broad anti-tumor activity against various cancer cell lines.[14]
Safety and Handling
Based on data for structurally related aminophenyl amides, N-(3-Aminophenyl)-4-propoxybenzamide should be handled with appropriate care in a laboratory setting.[2]
-
Hazard Statements (Predicted):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Conclusion
N-(3-Aminophenyl)-4-propoxybenzamide is a synthetically accessible and medicinally relevant molecule. The robust two-stage synthesis protocol detailed in this guide provides a reliable path to obtaining high-purity material for research purposes. Its structural features make it an ideal candidate for further development, particularly as an inhibitor of protein kinases like VEGFR-2 that are implicated in cancer and other diseases. The information provided herein serves as a foundational resource for researchers aiming to synthesize, characterize, and explore the therapeutic potential of this promising chemical scaffold.
References
-
Gotor, R.; et al. (2024). Synthesis and Characterization of N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(1), M1833. Available at: [Link]
-
Aziz, M. A.; et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 766593, 3-amino-N-(4-methylphenyl)benzamide. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 89953, N-(3-Aminophenyl)propanamide. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 347074, N-benzyl-4-nitrobenzamide. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 25175300, N-(3-methoxyphenyl)-3-nitro-4-(propylamino)benzamide. PubChem. Available at: [Link]
-
Silakari, O., & Kohli, D. (2010). 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors. Medicinal Chemistry Research, 20(8), 1265-1273. Available at: [Link]
-
National Center for Biotechnology Information. VEGFA-VEGFR2 signaling. PubChem. Available at: [Link]
- Google Patents. (2016). CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib. Google Patents.
-
Ahmed, S., et al. (2021). In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). Journal of Biomolecular Structure & Dynamics, 40(13), 5871-5884. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
-
Reactome. (n.d.). VEGFA-VEGFR2 Pathway. Reactome Pathway Browser. Available at: [Link]
-
Silakari, O., & Kohli, D. (2010). 3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors. ResearchGate. Available at: [Link]
-
Park, H. J., et al. (2004). Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 14(13), 3567-3571. Available at: [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Wolska, Z., et al. (2021). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 4-(4-phenoxyphenoxy)benzoyl chloride. PrepChem.com. Available at: [Link]
Sources
- 1. 3-amino-N-(4-methylphenyl)benzamide | C14H14N2O | CID 766593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(3-Aminophenyl)propanamide | C9H12N2O | CID 89953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. prepchem.com [prepchem.com]
- 5. Amide Synthesis [fishersci.dk]
- 6. researchgate.net [researchgate.net]
- 7. In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. VEGF - VEGF R2 Signaling Pathways: R&D Systems [rndsystems.com]
- 11. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]
- 12. assaygenie.com [assaygenie.com]
- 13. 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Figure 1: Structure and Proton Labeling of N-(3-Aminophenyl)-4-propoxybenzamide
